molecular formula C13H19N5 B11252731 Methyl-[1-methyl-1-(1-p-tolyl-1H-tetrazol-5-yl)-propyl]-amine

Methyl-[1-methyl-1-(1-p-tolyl-1H-tetrazol-5-yl)-propyl]-amine

Cat. No.: B11252731
M. Wt: 245.32 g/mol
InChI Key: VESOVKWHKGJRAF-UHFFFAOYSA-N
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Description

Methyl-[1-methyl-1-(1-p-tolyl-1H-tetrazol-5-yl)-propyl]-amine is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazole derivatives are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrazole derivatives, including Methyl-[1-methyl-1-(1-p-tolyl-1H-tetrazol-5-yl)-propyl]-amine, often involves the use of sodium azide and organic nitriles. One common method is the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts . Another approach involves the use of trimethylsilyl azide or hydrazoic acid in the Ugi-azide reaction .

Industrial Production Methods: Industrial production of tetrazole derivatives typically employs high-yielding, cost-effective methods such as microwave-assisted synthesis and multicomponent reactions. These methods offer advantages like shorter reaction times, higher yields, and simpler workup procedures .

Chemical Reactions Analysis

Types of Reactions: Methyl-[1-methyl-1-(1-p-tolyl-1H-tetrazol-5-yl)-propyl]-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce various substituted tetrazole derivatives .

Scientific Research Applications

Methyl-[1-methyl-1-(1-p-tolyl-1H-tetrazol-5-yl)-propyl]-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl-[1-methyl-1-(1-p-tolyl-1H-tetrazol-5-yl)-propyl]-amine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere, mimicking the behavior of carboxylic acids and enhancing the compound’s ability to penetrate cell membranes. This interaction can modulate various biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison: Methyl-[1-methyl-1-(1-p-tolyl-1H-tetrazol-5-yl)-propyl]-amine is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties. Compared to other tetrazole derivatives, it may offer enhanced stability, solubility, and bioactivity .

Properties

Molecular Formula

C13H19N5

Molecular Weight

245.32 g/mol

IUPAC Name

N-methyl-2-[1-(4-methylphenyl)tetrazol-5-yl]butan-2-amine

InChI

InChI=1S/C13H19N5/c1-5-13(3,14-4)12-15-16-17-18(12)11-8-6-10(2)7-9-11/h6-9,14H,5H2,1-4H3

InChI Key

VESOVKWHKGJRAF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=NN=NN1C2=CC=C(C=C2)C)NC

Origin of Product

United States

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